molecular formula C9H5BrF2N2O B2646619 5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide CAS No. 1935793-18-2

5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide

Cat. No.: B2646619
CAS No.: 1935793-18-2
M. Wt: 275.053
InChI Key: WFHZDQYLBXVHBY-UHFFFAOYSA-N
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Description

5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, cyanomethyl, and difluorobenzamide groups in its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Cyanomethylation: The cyanomethyl group is introduced through a nucleophilic substitution reaction using a cyanomethylating agent like cyanomethyl bromide.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and cost-effectiveness. Key considerations include the selection of appropriate solvents, reaction temperatures, and purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different functionalized derivatives.

Scientific Research Applications

5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,4-difluorobenzamide: Lacks the cyanomethyl group, which may affect its reactivity and biological activity.

    5-Bromo-N-(methyl)-2,4-difluorobenzamide: Contains a methyl group instead of a cyanomethyl group, leading to different chemical and biological properties.

    5-Bromo-N-(cyanomethyl)-2-fluorobenzamide: Has only one fluorine atom, which may influence its chemical behavior and applications.

Uniqueness

5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide is unique due to the presence of both cyanomethyl and difluorobenzamide groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

5-bromo-N-(cyanomethyl)-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF2N2O/c10-6-3-5(7(11)4-8(6)12)9(15)14-2-1-13/h3-4H,2H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHZDQYLBXVHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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